molecular formula C15H23N3O2 B7359280 1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one

1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one

Cat. No. B7359280
M. Wt: 277.36 g/mol
InChI Key: DDIQAPREGPCXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one, also known as PNU-120596, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. This compound has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one is a small molecule inhibitor of the receptor tyrosine kinase EphB4. EphB4 is overexpressed in various types of cancer and is involved in tumor growth, angiogenesis, and metastasis. By inhibiting EphB4, this compound can block these processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, the compound has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one for lab experiments is its specificity for EphB4. This allows researchers to study the role of EphB4 in cancer progression and to develop targeted therapies for the treatment of cancer. However, one of the limitations of this compound is its relatively low potency compared to other small molecule inhibitors of receptor tyrosine kinases. This may limit its efficacy as a therapeutic agent for the treatment of cancer.

Future Directions

There are several future directions for research on 1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one and its potential as a therapeutic agent for the treatment of cancer. One direction is to further optimize the compound to increase its potency and selectivity for EphB4. Another direction is to investigate the use of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one involves the reaction of 4-(2-oxo-2-piperidin-1-ylethyl)piperazine with 1-bromo-2-butyn-1-one. The reaction is carried out in anhydrous conditions using a palladium catalyst and a base. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

1-[4-(2-oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-6-14(19)18-11-9-16(10-12-18)13-15(20)17-7-4-3-5-8-17/h3-5,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQAPREGPCXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.